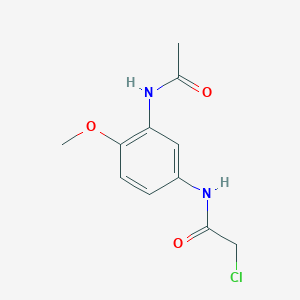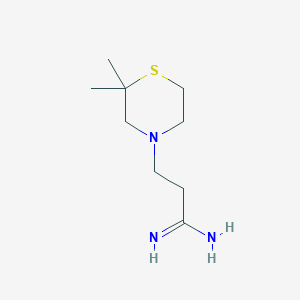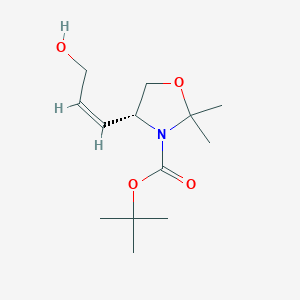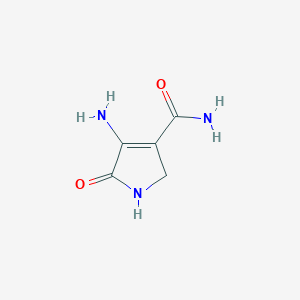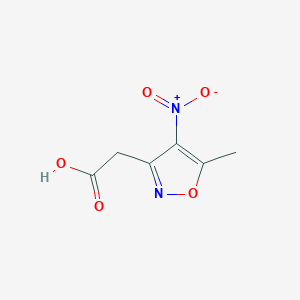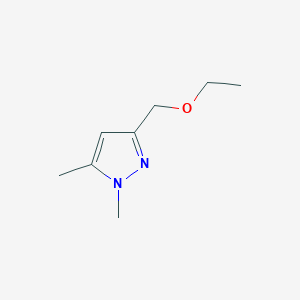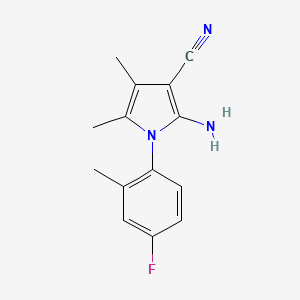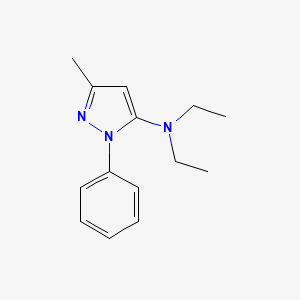![molecular formula C10H8BrNO2 B12875539 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a bromomethyl group and an ethanone moiety attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol, which undergoes cyclization with a suitable carboxylic acid derivative to form the benzoxazole core.
Bromomethylation: The benzoxazole core is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Ethanone Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: Benzoxazole derivatives are explored for their use in the development of advanced materials, including polymers and dyes.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(2-Bromophenyl)benzoxazole: Contains a bromine atom on the phenyl ring instead of the benzoxazole ring, leading to variations in chemical properties and applications.
4-Methylbenzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)7-3-2-4-8-10(7)12-9(5-11)14-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MPXXBMJNIFDIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


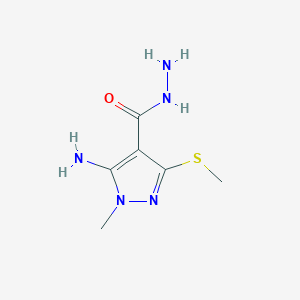
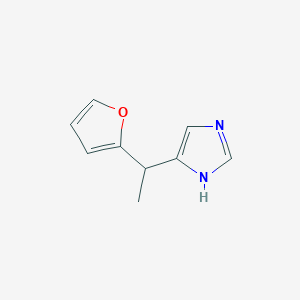
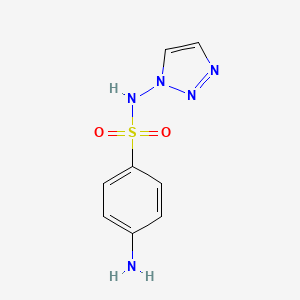
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
